molecular formula C8H14N4O2 B3041943 Tert-butyl 3-azidoazetidine-1-carboxylate CAS No. 429672-02-6

Tert-butyl 3-azidoazetidine-1-carboxylate

Cat. No. B3041943
CAS RN: 429672-02-6
M. Wt: 198.22 g/mol
InChI Key: ZHQJKBCCOFSQEM-UHFFFAOYSA-N
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Description

Tert-butyl 3-azidoazetidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, related compounds with tert-butyl groups and azetidine rings are discussed, indicating the relevance of tert-butyl azetidine derivatives in synthetic chemistry. These compounds are useful intermediates for further chemical transformations and can access chemical spaces complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of tert-butyl azetidine derivatives is not explicitly detailed for the compound . However, related synthetic routes are described for compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which involve scalable and efficient methods . Another synthesis route for tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves acid-catalyzed hydrolysis followed by glycol cleavage . These methods highlight the potential synthetic strategies that could be adapted for the synthesis of tert-butyl 3-azidoazetidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl azetidine derivatives can be complex, as seen in the synthesis and structural determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis is a common technique used to determine the crystal structure of such compounds, providing insights into their stereochemistry and conformation .

Chemical Reactions Analysis

Tert-butyl azetidine derivatives can undergo various chemical reactions. For instance, silylmethyl-substituted azetidine can react with nitriles and carbonyl substrates to generate different heterocyclic products . Additionally, azetidine derivatives can be involved in cycloaddition reactions, as demonstrated by the reaction of 3-(3-(tert-butyldimethylsilyloxy)buta-1,3-dienyl)oxazolidin-2-ones with electrophilic 2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azetidine derivatives can be inferred from related compounds. For example, the crystal structure and density of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine were determined, providing information on the compound's solid-state properties . Schiff base compounds derived from tert-butyl azetidine derivatives have been characterized using spectroscopic methods, and their molecular structures have been analyzed through X-ray crystallography and DFT analyses .

Future Directions

The study and application of azetidine derivatives have been a topic of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, “Tert-butyl 3-azidoazetidine-1-carboxylate” could potentially be of interest in the synthesis of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl 3-azidoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQJKBCCOFSQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-azidoazetidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1-t-butoxycarbonyl-3-(methanesulfonyloxy)azetidine (4.71 g, 18.7 mmol) (obtained as described in Reference Example 57(1)) in dimethylformamide (140 ml) was added sodium azide (3.65 g, 56.1 mmol), and the mixture was stirred in an oil bath (90° C.) overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and 10% aqueous sodium chloride solution. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (4:1) as the eluant to afford 3-azido-1-(t-butoxycarbonyl)-azetidine (3.44 g, yield 93%) as a colorless oil.
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methane sulfonate (930 mg, 3.70 mmol, Example 316) in dimethylformamide (20 mL), sodium azide (962 mg, 14.8 mmol, Aldrich) was added and the mixture was stirred at 90° C. overnight. The mixture was poured into water and extracted with ethyl acetate (5×10 mL) and the extracts were combined, washed with water, brine and dried with sodium sulfate. The solvent was removed to give a clear oil. 710 mg, 97%. The compound was directly used for the next step.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
962 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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